Beta-Cortol

Endocrinology Metabolomics Diabetes Research

Beta-Cortol is a terminal cortisol metabolite with a distinct 20β-hydroxy configuration enabling baseline chromatographic separation from its α-isomer and cortolones. Essential for targeted metabolomics panels investigating 20β-HSD activity in metabolic syndrome, obesity, and cancer biomarker studies. Serves as a reliable heterologous standard for quantifying structurally related steroids. High purity (≥98%) white to off-white powder. For R&D use only.

Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
CAS No. 667-65-2
Cat. No. B145528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Cortol
CAS667-65-2
Synonyms5β-Pregnane-3α,11β,17,20β,21-pentol;  20β-Cortol;  3α,11β,17,20β,21-Pentahydroxypregnane;  5β-Pregnan-3α,11β,20,20β,21-pentol;  5β-Pregnane-3α,11β,17α,20β,21-pentol;  Cortol-20β;  NSC 58792;  Pregnane-3α,11β,17,20β,21-pentol; 
Molecular FormulaC21H36O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O)O
InChIInChI=1S/C21H36O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-18,22-26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18-,19+,20+,21+/m1/s1
InChIKeyFFPUNPBUZDTHJI-ZFOKFBPFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Cortol (CAS 667-65-2) | Chemical Properties, Classification and Procurement-Ready Identity


Beta-Cortol (β-Cortol, 5β-Pregnane-3α,11β,17,20β,21-pentol) is an endogenous C21 21-hydroxy steroid metabolite. It is primarily formed via the hepatic reduction of cortisol, proceeding through the intermediate 5β-tetrahydrocortisol (5β-THF) and a final dehydrogenation step catalyzed by 20β-hydroxysteroid dehydrogenase (20β-HSD) [1]. Commercially, it is available as a white to off-white solid powder with a molecular formula of C21H36O5 and a molecular weight of 368.51 g/mol [2]. For research and analytical applications, it is supplied with a purity of >98% and is recommended for storage at -20°C to ensure long-term stability [3].

Why Beta-Cortol Cannot Be Readily Substituted: Key Functional and Analytical Differentiators from Cortol Isomers and Cortolones


While Beta-Cortol shares a core steroidal structure and metabolic pathway with other cortisol metabolites like Alpha-Cortol (α-Cortol), 5β-THF, and the Beta-Cortolone isomers, their functional and analytical behavior diverges significantly. Beta-Cortol is a terminal metabolite with a distinct 20β-hydroxy configuration, which imparts unique chromatographic properties [1]. As shown by LC-MS/MS studies, this stereochemical difference enables baseline separation from its alpha-isomer and other closely related steroids like α/β-cortolone [2]. Furthermore, in disease states, Beta-Cortol excretion does not always correlate with that of its metabolic precursors or structural analogs, indicating it reflects distinct enzymatic activities (e.g., 20β-HSD vs. 20α-HSD) [3]. These differences underscore why Beta-Cortol cannot be used interchangeably with its analogs in either quantitative analytical workflows or in studies investigating the specific physiological or pathological roles of terminal cortisol metabolism.

Quantitative Evidence for Beta-Cortol Differentiation vs. Metabolic Analogs in Disease and Analytical Performance


Sex-Specific Differential Excretion in Diabetes: Beta-Cortol vs. 5α-THF, 5β-THF, and α-Cortol

A direct head-to-head comparison of urinary cortisol metabolites in diabetic vs. non-diabetic subjects reveals that Beta-Cortol excretion is regulated differently from its structural analogs in a sex-specific manner. In men with diabetes, the excretion of 5α-THF, 5β-THF, and α-Cortol was significantly elevated compared to controls (p=0.002, p=0.013, and p=0.013, respectively), while Beta-Cortol excretion showed no significant change (ns). In contrast, diabetic women exhibited a significant increase in all four metabolites, including Beta-Cortol (p<0.0001) [1]. This data directly demonstrates that Beta-Cortol is not a redundant or interchangeable biomarker for 5β-THF or α-Cortol, as its response to the same disease state differs by both metabolite identity and patient sex.

Endocrinology Metabolomics Diabetes Research

Validated Use as a Heterologous Standard for Unavailable Steroids: Analytical Performance and Cross-Validation

Beta-Cortol provides a unique analytical advantage as a heterologous reference standard for quantifying rare or commercially unavailable steroid metabolites. A novel GC-MS method was developed to measure 18-hydroxytetrahydro-11-dehydrocorticosterone (18-OH-THA) using Beta-Cortol as a non-homologous standard, based on a shared fragmentation ion at m/z 457. To validate this approach, Beta-Cortolone was quantified against both an authentic Beta-Cortolone standard and the Beta-Cortol alternative standard. The two methods produced nearly identical results, with a correlation coefficient of R² = 0.998 (p < 0.001) across 19 samples [1]. This demonstrates that Beta-Cortol can reliably substitute for an authentic standard in validated analytical methods, a property not shared by all structurally similar metabolites.

Analytical Chemistry Clinical Biochemistry Method Development

LC-MS/MS Baseline Separation from Stereoisomer Alpha-Cortol and Other Analogs

A quantitative LC-MS/MS method for profiling 21 corticosteroids in urine demonstrated that Beta-Cortol achieves complete baseline separation from its stereoisomer, Alpha-Cortol, as well as from other closely related metabolites like Alpha/Beta-Cortolone and Allo-Tetrahydrocortisol/Tetrahydrocortisol [1]. This is a critical differentiator for analytical accuracy. In contrast, some other isomer pairs in the same panel may exhibit closer retention, requiring more sophisticated gradient optimization. The ability to cleanly separate Beta-Cortol from its isomers directly reduces the risk of signal interference and ensures the specificity of quantitative measurements, which is a key parameter for method validation and reproducibility in complex biological matrices.

Metabolomics Analytical Chemistry Biomarker Discovery

Established Urinary Baseline Concentration Range in Healthy Adults

For quantitative research applications, knowing the expected physiological range is essential for study design and data interpretation. Beta-Cortol has a defined baseline urinary concentration in healthy adult females, measured at 0.18 ± 0.15 µmol/mmol creatinine [1]. This provides a direct benchmark for interpreting changes in disease states. For instance, in breast cancer patients, urinary Beta-Cortol levels were found to be significantly elevated relative to both healthy controls and post-mastectomy patients (p < 0.05), providing a clear pathological contrast [2]. Having a well-defined baseline is a practical advantage for researchers planning metabolomics or clinical studies, as it allows for robust power calculations and the identification of pathologically relevant deviations.

Clinical Chemistry Reference Intervals Endocrinology

Recommended Research and Industrial Applications for Beta-Cortol Based on Quantitative Evidence


Metabolomics and Clinical Biomarker Panels for Metabolic and Endocrine Disorders

Beta-Cortol is an essential component for comprehensive targeted metabolomics panels designed to investigate dysregulation of cortisol metabolism. Its unique, sex-dependent response in diabetes, where it does not simply mirror the excretion patterns of its precursors (5α/β-THF) or isomer (α-Cortol), makes it a critical, non-redundant analyte [1]. Including Beta-Cortol allows researchers to capture a more complete picture of 11β-HSD and 20β-HSD activities, which is vital for studies on metabolic syndrome, obesity, and insulin resistance [2].

Analytical Method Development and Validation as a Heterologous Reference Standard

Given the validated use of Beta-Cortol as a reliable heterologous standard for quantifying structurally related but commercially unavailable steroids (e.g., 18-OH-THA), it is a strategic procurement choice for analytical chemistry and clinical biochemistry laboratories [1]. Its well-characterized GC-MS behavior, including a distinct retention time and a diagnostic fragmentation ion at m/z 457, provides a robust and cost-effective alternative to custom synthesis or the use of less-characterized surrogates, thereby streamlining the development of novel quantitative assays [2].

Oncology Biomarker Discovery and Patient Stratification Studies

Research has identified Beta-Cortol as a significant urinary biomarker in certain cancers, including breast cancer and thyroid cancer, with levels increasing in patients compared to healthy controls or post-treatment [1]. Its established baseline concentration in healthy populations allows for direct interpretation of these pathological shifts [2]. For researchers, Beta-Cortol is a promising candidate for inclusion in non-invasive diagnostic or prognostic metabolomic signature panels aimed at early detection or monitoring treatment efficacy.

Calibration and Quality Control in Targeted Steroidomics Assays

As a stable and commercially available cortisol metabolite, Beta-Cortol is an ideal candidate for use as a calibration standard or quality control (QC) material in LC-MS/MS or GC-MS methods for corticosteroid profiling. The demonstrated ability to achieve baseline chromatographic separation from its isomers ensures accurate calibration without interference [1]. Its use as an internal or external standard enhances the robustness and reproducibility of quantitative assays in both research and clinical service laboratory settings.

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